molecular formula C10H18N2O2Si B3045004 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde CAS No. 101226-42-0

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde

Cat. No. B3045004
M. Wt: 226.35 g/mol
InChI Key: ZPIHRUCXNRKJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09376432B2

Procedure details

An oily suspension of 20.8 g sodium hydride in mineral oil (50%, 0.52 mol) was washed mineral oil free by stirring with hexane 3-times and suspended in 400 ml DMF. Under stirring at ambient temperature 50.0 g (0.520 mol) imidazole-2-carbaldehyde was added to the suspension. After 1.5 h, 101 ml (0.572 mol) 2-(trimethylsilanyl)ethoxymethyl chloride was added and the reaction was stirred a further hour. Then excess water was added to the suspension and the reaction mixture was extracted three times with ethyl acetate. The organic phase was dried over Na2SO4 and the solvent was evaporated off under reduced pressure. The raw material was then purified by column chromatography (DCM) to yield 85.0 g (0.376 mol) of the SEM-protected imidazole-2-carbaldehyde.
Quantity
20.8 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.52 mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
101 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[C:4]1[CH:8]=[O:9].[CH3:10][Si:11]([CH3:18])([CH3:17])[CH2:12][CH2:13][O:14][CH2:15]Cl>O>[CH3:10][Si:11]([CH3:18])([CH3:17])[CH2:12][CH2:13][O:14][CH2:15][N:3]1[CH:7]=[CH:6][N:5]=[C:4]1[CH:8]=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0.52 mol
Type
reactant
Smiles
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
N1C(=NC=C1)C=O
Step Three
Name
Quantity
101 mL
Type
reactant
Smiles
C[Si](CCOCCl)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring with hexane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed mineral oil free
ADDITION
Type
ADDITION
Details
was added to the suspension
STIRRING
Type
STIRRING
Details
the reaction was stirred a further hour
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The raw material was then purified by column chromatography (DCM)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C[Si](CCOCN1C(=NC=C1)C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.376 mol
AMOUNT: MASS 85 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.